molecular formula C14H16N2O4 B1374878 Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate CAS No. 712307-63-6

Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate

Cat. No.: B1374878
CAS No.: 712307-63-6
M. Wt: 276.29 g/mol
InChI Key: YQEAPZFVHMNJMG-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate is a chemical compound with the molecular formula C14H16N2O4. It is characterized by its cyano group, an ethyl ester, and a dimethoxyanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate typically involves the reaction of 3,5-dimethoxyaniline with cyanoacetic acid ethyl ester. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Amines or other reduced forms.

  • Substitution Products: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to understand the effects of cyano and ester groups on biological systems.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. These interactions can lead to the modulation of biological processes and the formation of new chemical entities.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate is unique due to its specific structural features. Similar compounds include:

  • Ethyl 2-cyano-3-ethoxyacrylate: This compound lacks the dimethoxyanilino group.

  • Ethyl 2-cyano-3,3-diphenylacrylate: This compound has a different aromatic substitution pattern.

Properties

IUPAC Name

ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-11-5-12(18-2)7-13(6-11)19-3/h5-7,9,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEAPZFVHMNJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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